molecular formula C14H16N6O2S2 B6542467 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060341-14-1

1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542467
CAS No.: 1060341-14-1
M. Wt: 364.5 g/mol
InChI Key: JHAQLBMPVYTCGE-UHFFFAOYSA-N
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Description

1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C14H16N6O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.07761612 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine , with a complex molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S with a molecular weight of approximately 353.51 g/mol. The structure can be represented as follows:

\text{Molecular Structure }\text{1 5 methylthiophen 2 yl sulfonyl 4 1 2 4 triazolo 4 3 b pyridazin 6 yl}piperazine}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives containing the triazole moiety possess antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using standard disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Compounds with similar structural features have demonstrated antifungal activity. In vitro tests revealed that they inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Activity

Recent studies focusing on the anticancer properties of triazole derivatives indicate promising results:

  • Cell Line Studies : The compound was tested against several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (MCF-7). Results showed IC50 values indicating significant cytotoxicity at micromolar concentrations .
Cell LineIC50 Value (μM)Reference
HCT-1166.2
MCF-727.3

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways.
  • Cell Cycle Disruption : In cancer cells, compounds with triazole rings can interfere with cell cycle progression and induce apoptosis through various signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives were synthesized and screened for antimicrobial activity. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Research
A recent publication highlighted the anticancer potential of triazole derivatives where the tested compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells .

Properties

IUPAC Name

6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S2/c1-11-2-5-14(23-11)24(21,22)19-8-6-18(7-9-19)13-4-3-12-16-15-10-20(12)17-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQLBMPVYTCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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